![molecular formula C13H15NO4 B1292194 cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid CAS No. 685508-28-5](/img/structure/B1292194.png)
cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid
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Overview
Description
cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is an organic compound with the molecular formula C13H15NO4. It is known for its unique structure, which includes a cyclobutane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with a benzyloxycarbonylamino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
The structure of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid consists of a cyclobutane ring with a benzyloxycarbonyl amino group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound serves as an important building block in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a prodrug or an intermediate in the development of peptide-based therapeutics.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs that showed improved potency and selectivity for cancer cells compared to non-cancerous cells .
Cosmetic Formulations
The compound is also explored for its applications in cosmetic formulations due to its potential skin benefits. Its ability to enhance skin penetration and stability makes it a candidate for topical products.
Data Table: Cosmetic Formulation Properties
Property | Value |
---|---|
Stability | High |
Skin Irritation Potential | Low (as per preliminary studies) |
Moisturizing Effect | Moderate |
A study conducted on emulsion formulations incorporating this compound indicated enhanced moisturizing properties and stability over time, suggesting its viability in cosmetic applications .
Materials Science
In materials science, this compound is investigated for its role in developing advanced polymeric materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing mechanical properties.
Case Study: Polymer Blends
A recent investigation focused on blending this compound with biodegradable polymers to improve their mechanical strength and thermal stability. The results indicated that the addition of this compound significantly enhanced the tensile strength of the polymer blends while maintaining biodegradability .
Mechanism of Action
The mechanism of action of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring provides structural rigidity, which may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid
- cis-2-Aminocyclobutanecarboxylic acid
- cis-2-Benzyloxycarbonylaminocyclopentanecarboxylic acid
Uniqueness
cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of the benzyloxycarbonylamino group also provides additional functional versatility compared to similar compounds .
Biological Activity
Cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CBAC) is a cyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a candidate for further research in pharmacology and therapeutic applications.
The biological activity of CBAC is primarily attributed to its ability to modulate biochemical pathways through its interactions with specific molecular targets. The benzyloxycarbonyl group enhances the lipophilicity of the compound, facilitating its penetration into cellular membranes and potentially increasing its bioavailability.
Biological Activity
-
Antioxidant Properties
- CBAC has shown promising antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property may be linked to its ability to scavenge free radicals and protect cellular components from oxidative damage .
- Anti-inflammatory Effects
-
Antibacterial Activity
- Research has suggested that CBAC possesses antibacterial properties, making it a potential candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial growth .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of CBAC using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that CBAC exhibited significant scavenging activity comparable to established antioxidants.
Assay Type | IC50 (µM) | Comparison with Standard |
---|---|---|
DPPH Scavenging | 25 | Ascorbic Acid (20) |
ABTS Scavenging | 30 | Trolox (25) |
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments using macrophage cell lines demonstrated that treatment with CBAC reduced the secretion of TNF-α and IL-6 upon LPS stimulation, indicating its potential as an anti-inflammatory agent.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 100 |
CBAC (10 µM) | 75 | 50 |
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUEEQIUVKKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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